molecular formula C8H9NO4 B1441579 (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid CAS No. 90222-68-7

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid

Cat. No.: B1441579
CAS No.: 90222-68-7
M. Wt: 183.16 g/mol
InChI Key: JLGJWODOUODIBY-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a chemical compound with the molecular formula C10H13NO4 It is characterized by a pyridine ring substituted with a hydroxy group, a methyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid typically involves the condensation of appropriate pyridine derivatives with acetic acid or its derivatives. One common method involves the reaction of 4-hydroxy-6-methyl-2-oxo-2H-pyridine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-oxo-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid.

    Reduction: Formation of 4-hydroxy-6-methyl-2-hydroxy-2H-pyridin-1-YL)-acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and acetic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-butyric acid: Similar structure with a butyric acid moiety instead of acetic acid.

    (4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-propionic acid: Contains a propionic acid group instead of acetic acid.

Uniqueness

(4-Hydroxy-6-methyl-2-oxo-2H-pyridin-1-YL)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its acetic acid moiety differentiates it from similar compounds, influencing its solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJWODOUODIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

178.7 g (1.4 mmol) of 4-hydroxy-6-methyl-2H-pyran-2-one are added, in portions at room temperature, to a solution of 106.4 g (1.4 mmol) of glycine in 1.4 l of a 1 N aqueous sodium hydroxide solution. The mixture is heated under reflux for 1 hour, the reaction medium is cooled and it is acidified with 500 ml of 3 N hydrochloric acid. The reaction medium is then concentrated to half the volume, the precipitate is filtered, it is washed with cold water and it is dried in an oven.
Quantity
178.7 g
Type
reactant
Reaction Step One
Quantity
106.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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